molecular formula C22H22N4O3 B2604802 1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-4-phenylbutane-1,4-dione CAS No. 2034340-71-9

1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-4-phenylbutane-1,4-dione

Cat. No. B2604802
CAS RN: 2034340-71-9
M. Wt: 390.443
InChI Key: FVBYGNVCDVCYEN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azetidine and 1,2,3-triazole rings would likely make the structure of this compound quite rigid .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, azetidines are known to participate in various types of reactions, including ring-opening reactions . Similarly, 1,2,3-triazoles can undergo a variety of reactions, including cycloadditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of the phenyl groups could increase its hydrophobicity .

Scientific Research Applications

Antibacterial and Antifungal Agents

The 2-azetidinone ring system is a fundamental structural feature of various β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems. These antibiotics are widely used to combat bacterial infections. The compound’s unique structure may contribute to its potential as an antibacterial or antifungal agent .

Green Synthesis

The compound’s synthesis involves catalytic amounts of molecular iodine under microwave irradiation. This green and practical method allows for the rapid preparation of 3-pyrrole-substituted 2-azetidinones. The procedure accommodates various substituents at N-1 and C-4 positions, making it versatile for drug development .

Heterocyclic Amino Acid Derivatives

The compound’s structure contains both azetidine and oxetane rings. Researchers have synthesized heterocyclic amino acid derivatives with these motifs, exploring their physicochemical properties and metabolic behavior .

1,3,4-Oxadiazoles

Copper(I)-catalyzed synthesis of 1,3,4-oxadiazoles from tertiary amines in a single step has been reported. While not directly related to the compound, this research highlights the importance of heterocyclic structures in drug discovery .

Mechanistic Insights

The extreme rapidity of the synthesis process is attributed to a synergistic effect between the Lewis acid catalyst (molecular iodine) and microwave irradiation. No deprotection/rearrangement occurs, even with highly acid-sensitive substrates. Mechanistic pathways have been suggested based on evidence from 1H-NMR spectroscopy .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal applications, its mechanism of action would likely involve interacting with a specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity and toxicity. Proper safety precautions should be taken when handling this compound, including the use of personal protective equipment .

Future Directions

The future research directions for this compound could involve further studying its properties and potential applications. For example, it could be investigated for potential uses in medicinal chemistry, given the biological activity often associated with azetidines and 1,2,3-triazoles .

properties

IUPAC Name

1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-4-phenylbutane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c27-21(17-7-3-1-4-8-17)11-12-22(28)25-14-19(15-25)26-13-18(23-24-26)16-29-20-9-5-2-6-10-20/h1-10,13,19H,11-12,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBYGNVCDVCYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC(=O)C2=CC=CC=C2)N3C=C(N=N3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-4-phenylbutane-1,4-dione

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